

The Synthesis and Chemical Properties of Brinzolamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Brinzolamide	
Cat. No.:	B549342	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of **Brinzolamide**, a potent carbonic anhydrase inhibitor used in the treatment of glaucoma and ocular hypertension. The information presented herein is intended for a technical audience and details the chemical characteristics, synthetic pathways, and mechanism of action of this important pharmaceutical agent.

Chemical Properties of Brinzolamide

Brinzolamide, with the IUPAC name (4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydro- $1\lambda^6$ -thieno[3,2-e]thiazine-6-sulfonamide, is a white to off-white powder.[1][2] A summary of its key chemical and physical properties is presented in the table below.



Property	Value	References
IUPAC Name	(4R)-4-(ethylamino)-2-(3- methoxypropyl)-1,1-dioxo-3,4- dihydro-1λ ⁶ -thieno[3,2- e]thiazine-6-sulfonamide	[1]
CAS Number	138890-62-7	[3][4]
Molecular Formula	C12H21N3O5S3	[3][4]
Molecular Weight	383.51 g/mol	[4]
Melting Point	131-132 °C	[3]
Solubility	Insoluble in water; soluble in ethanol.[4][5] Aqueous solubility is pH-dependent, increasing in acidic or basic conditions.[2]	
рКа	5.9 and 8.5	[5]
LogP	-1.8	[3]

Synthesis of Brinzolamide

The synthesis of **Brinzolamide** is a multi-step process that can be achieved through various reported routes. A common approach starts from 3-acetyl-2,5-dichlorothiophene.[6][7] The synthesis involves the formation of a thienothiazine ring system, followed by the introduction of the sulfonamide group and the chiral ethylamino side chain.

Experimental Protocol: A Representative Synthesis

The following is a generalized protocol based on reported synthetic routes. Specific reagents and conditions may vary between different published methods.

Step 1: Formation of the Thienothiazine Core

• Reaction of 3-acetyl-2,5-dichlorothiophene: The starting material, 3-acetyl-2,5-dichlorothiophene, is reacted with sodium bisulfite to form a key intermediate.[7][8]



- Chlorination: The intermediate is then treated with a chlorinating agent, such as phosphorus pentachloride, to yield a sulfonyl chloride.[8]
- Amination and Cyclization: Reaction with 3-methoxypropylamine leads to the formation of the sulfonamide and subsequent intramolecular cyclization to form the thieno[3,2-e]thiazine dioxide core structure.[9]

Step 2: Introduction of the Sulfonamide Group

- Lithiation: The thienothiazine intermediate undergoes a halogen-metal exchange, typically using n-butyllithium at low temperatures (e.g., -70°C), to form a thienyllithium species.[6][7]
- Sulfonylation: This intermediate is then reacted with sulfur dioxide followed by treatment with hydroxylamine-O-sulfonic acid to introduce the sulfonamide group at the 6-position of the thieno[3,2-e]thiazine ring.[6]

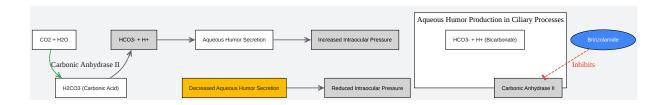
Step 3: Introduction of the Chiral Side Chain and Final Product Formation

- Asymmetric Reduction: A key step involves the stereoselective reduction of a ketone
 intermediate to introduce the chiral center. This can be achieved using a chiral reducing
 agent such as (+)-B-chlorodiisopinocampheylborane.[6][10]
- Introduction of the Ethylamino Group: The resulting chiral alcohol is converted to a leaving group (e.g., a tosylate) and then displaced with ethylamine to introduce the (R)-ethylamino group.[11]
- Purification: The final crude **Brinzolamide** is purified. This may involve chiral resolution using an agent like di-p-toluoyl-D-tartaric acid to isolate the desired (R)-enantiomer, followed by recrystallization.[7]

Synthesis Pathway Diagram







Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Brinzolamide Wikipedia [en.wikipedia.org]
- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 3. Brinzolamide | C12H21N3O5S3 | CID 68844 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Brinzolamide [drugfuture.com]
- 5. crsubscription.com [crsubscription.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2010103115A1 Process for preparing brinzolamide Google Patents [patents.google.com]



- 8. US20120095219A1 Process for preparing brinzolamide Google Patents [patents.google.com]
- 9. Synthesis method of brinzolamide key intermediate Eureka | Patsnap [eureka.patsnap.com]
- 10. KR101564401B1 Process for the preparation of brinzolamide Google Patents [patents.google.com]
- 11. EP2348026A1 Process for the preparation of brinzolamide and intermediates thereof Google Patents [patents.google.com]
- To cite this document: BenchChem. [The Synthesis and Chemical Properties of Brinzolamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b549342#synthesis-and-chemical-properties-of-brinzolamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com